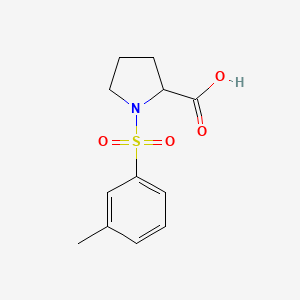

(m-Tolylsulfonyl)proline

説明

“(m-Tolylsulfonyl)proline” is a proline analogue . It has a molecular weight of 269.32 g/mol . The IUPAC name for this compound is 1-[(3-methylphenyl)sulfonyl]proline .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the synthesis of 3-substituted proline chimeras, which could potentially include “this compound”, has been discussed . These chimeras combine the proline restriction of flexibility with the information brought by natural amino acids side chains .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15) . Proline and its analogues have unique conformational properties due to the pyrrolidine ring, which restricts the flexibility of Φ and ψ peptide backbone dihedral angles .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 269.32 g/mol . The IUPAC name for this compound is 1-[(3-methylphenyl)sulfonyl]proline .

科学的研究の応用

Plant Stress Resistance : Proline plays a significant role in improving plant abiotic stress resistance. It acts as an organic osmolyte, accumulating in response to environmental stresses like drought, salinity, and extreme temperatures. This accumulation helps in maintaining enzyme and membrane integrity and in mediating osmotic adjustment in plants (Ashraf & Foolad, 2007).

Cryopreservation : Proline serves as an effective cryoprotectant for the storage of cultured cells of Zea mays L. (corn) in liquid nitrogen. It enhances freeze tolerance and recovery potential of cells compared to other cryoprotectants like dimethylsulfoxide and glycerol (Withers & King, 1979).

Protein Stability : Proline contributes to the protection of structural and functional integrity of proteins under various stress conditions. It forms hydrophilic colloids in aqueous media which interact with proteins, thereby protecting their activity and stability (Rajendrakumar, Reddy, & Reddy, 1994).

Biotechnological Applications in Yeast : In yeast, proline acts as a stress protectant. It is accumulated in response to osmotic stress and has multiple functions like protein and membrane stabilization, lowering the melting temperature of DNA, and scavenging reactive oxygen species. Genetically engineered yeast strains with enhanced proline accumulation show increased tolerance to stresses like freezing and desiccation (Takagi, 2008).

Salt Tolerance in Transgenic Plants : Overexpression of pyrroline-5-carboxylate synthetase, which converts glutamate to proline, in potato plants has shown to significantly increase proline levels and enhance tolerance to salinity (Hmida-Sayari et al., 2005).

将来の方向性

While specific future directions for “(m-Tolylsulfonyl)proline” were not found, proline and its analogues have been highlighted for their potential in various fields. For instance, they have been used as enantioselective organocatalysts for the synthesis of therapeutically active enantiopure drugs . They also act as chemical chaperones, preventing protein aggregation/fibrillation, and are used to stabilize monoclonal antibodies, generate protein crystals, and for the cryopreservation of biological specimens .

作用機序

Target of Action

(m-Tolylsulfonyl)proline is a derivative of proline, an amino acid that plays a crucial role in various biological processes . Proline is an essential component of collagen and is important for the proper functioning of joints and tendons . .

Mode of Action

For instance, proline is converted to L-Glutamic acid by L-Proline oxidase in the kidney .

Biochemical Pathways

Proline metabolism plays a key role in various biochemical pathways. The immediate precursor of proline, Δ1-pyrroline-5-carboxylate (P5C), is converted to proline by P5C reductase . P5C, the central intermediate of the pathway, is derived from either ornithine by ketoacid transamination or from glutamate . The proline cycle and the role of proline and hydroxyproline in collagen provide an important regulatory link between the extracellular matrix and metabolism .

Result of Action

For instance, proline availability influences collagen synthesis and maturation and the acquisition of cancer cell plasticity and heterogeneity .

Action Environment

Proline has been found to play a beneficial role in plants exposed to various stress conditions . It acts as an osmolyte, a ROS scavenger, a redox balancer, a cytosolic pH buffer, and a molecular chaperone .

特性

IUPAC Name |

1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLYQSSIEPEGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

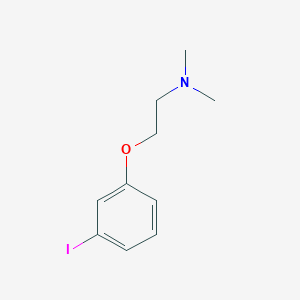

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

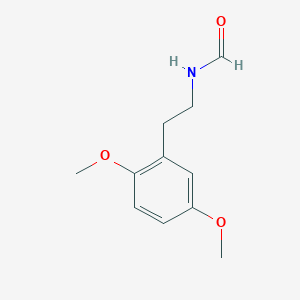

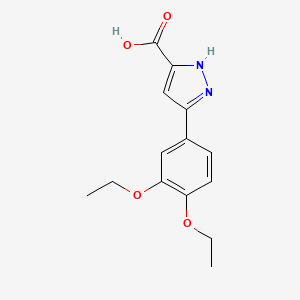

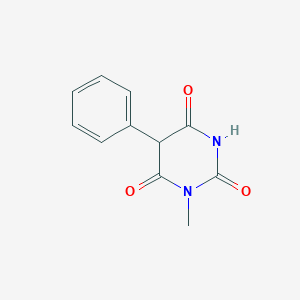

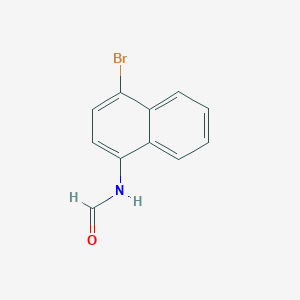

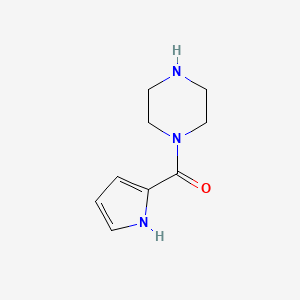

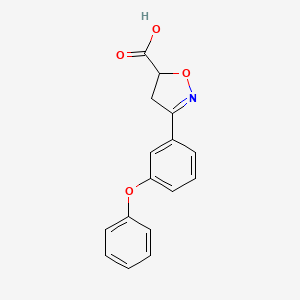

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)